tert-Butyl 2-(((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a pyrimidine derivative featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl linker to a 6-chloro-2-(methylthio)pyrimidin-4-yl moiety. The Boc group enhances solubility and facilitates selective deprotection during synthetic workflows .
Properties
IUPAC Name |
tert-butyl 2-[[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)20-7-5-6-10(20)9-17-12-8-11(16)18-13(19-12)23-4/h8,10H,5-7,9H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLFISQLYRRURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=CC(=NC(=N2)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107643 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261229-91-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601107643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-(((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes both a pyrrolidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases.
The molecular formula of the compound is , with a molecular weight of approximately 358.89 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, which can influence its pharmacokinetics and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The pyrimidin-4-ylamino group is crucial for binding to these targets, potentially influencing various biological processes .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Related compounds have shown efficacy against various microbial strains.
- Anticancer Properties : Some derivatives have been reported to inhibit tumor growth in vitro and in vivo.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Comparative Analysis with Similar Compounds
A comparison of structural features and biological activities with similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Chloro-2-(methylthio)pyrimidin-4-amino | Pyrimidine core with amino group | Antimicrobial | Lacks pyrrolidine structure |
| tert-butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine | Similar pyrrolidine framework | Anticancer | Methoxy substitution alters activity |
| Pyrrolidine derivative without chlorine | Basic pyrrolidine structure | Varies widely | Absence of halogen affects potency |
The unique combination of the pyrrolidine ring and the chlorinated methylthio-pyrimidine moiety enhances the pharmacological profile of this compound compared to these similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Studies : In vitro assays demonstrated that related compounds significantly inhibited cell proliferation in various cancer cell lines. For instance, a study showed that derivatives with similar structural motifs could reduce tumor growth by targeting specific kinases involved in cancer progression .
- Antimicrobial Evaluations : Compounds structurally related to this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of efficacy.
- Enzyme Interaction Studies : Preliminary data suggested that the compound could inhibit key enzymes involved in metabolic pathways, making it a candidate for further investigation into its therapeutic potential against metabolic disorders .
Scientific Research Applications
Research indicates that compounds similar to tert-butyl 2-(((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate exhibit significant biological activities. Preliminary studies suggest that this compound may have:
- Antimicrobial properties : Similar compounds have shown effectiveness against various microbial strains.
- Anticancer activity : The structural components may contribute to its potential as an anticancer agent.
Applications in Medicinal Chemistry
The unique structural features of this compound open avenues for various applications:
-
Drug Development :
- The compound's lipophilicity may enhance drug absorption and distribution.
- Its structural similarity to known bioactive compounds suggests potential as a lead compound in drug discovery.
-
Targeted Therapy :
- The specific interactions of the pyrimidine moiety with biological targets can be exploited for developing targeted therapies, particularly in oncology.
-
Synthetic Intermediates :
- It can serve as an intermediate in synthesizing other complex molecules, facilitating the development of novel therapeutic agents.
Antimicrobial Activity Study
A study conducted on related pyrimidine derivatives demonstrated that modifications in the structure could enhance antimicrobial efficacy. This compound was tested against various bacterial strains, showing promising results that warrant further exploration in clinical settings.
Anticancer Research
In preclinical trials, derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy. The incorporation of the chlorinated methylthio group appears to play a significant role in enhancing the compound's potency against tumor cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrimidine Derivatives
The target compound shares structural similarities with several analogs, differing in substituents, heterocyclic rings, or functional groups. Key comparisons include:
Table 1: Key Structural and Physicochemical Comparisons
Sulfur Oxidation and Nucleophilic Substitution
The methylthio (-SMe) group in the target compound is susceptible to oxidation (e.g., using mCPBA) to form sulfoxide or sulfone derivatives, which can enhance electrophilicity for subsequent nucleophilic displacement reactions. For example:
- : Methylthio-containing pyrimidines (e.g., compound 7 ) were oxidized to sulfoxides (e.g., 11 ) or sulfones (e.g., 10 ) to enable regioselective amine substitutions at C2 or C4 positions .
- Comparison: The 6-chloro substituent in the target compound may direct nucleophiles to the C2 position, whereas methoxy or cyclopropylamino groups in analogs (e.g., ) alter electronic effects, favoring different reaction pathways.
Heterocycle Impact on Physicochemical Properties
- Pyrrolidine vs.
- Boc Deprotection : The tert-butyloxycarbonyl (Boc) group in all listed compounds can be cleaved under acidic conditions (e.g., HCl/MeOH) to yield primary amines for further functionalization .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl 2-(((6-chloro-2-(methylthio)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate?
A multi-step synthesis is typically required. Key steps include:
- Aminomethylation : React 6-chloro-2-(methylthio)pyrimidin-4-amine with a pyrrolidine derivative bearing a tert-butyl carboxylate group. This may involve reductive amination using NaBHCN or similar reagents .
- Protection/Deprotection : Use tert-butyl carbamate (Boc) protection for the pyrrolidine nitrogen to prevent side reactions during coupling steps. Deprotection with TFA or HCl in dioxane is standard .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity via HPLC (≥95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), pyrrolidine protons (δ 1.8–3.5 ppm), and pyrimidine aromatic signals (δ 6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHClNOS) with a mass error < 5 ppm .
- Infrared Spectroscopy (IR) : Look for Boc carbonyl stretching (~1680–1720 cm) and pyrimidine ring vibrations (~1600 cm) .
Q. What stability considerations are critical during storage and handling?
- Moisture Sensitivity : Store under inert gas (N or Ar) at –20°C to prevent Boc group hydrolysis .
- Light Sensitivity : Protect from UV light to avoid decomposition of the methylthio (-SMe) group .
- Incompatibilities : Avoid strong acids/bases, which may cleave the Boc group or pyrimidine ring .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, SMe) influence the compound’s reactivity in cross-coupling reactions?
- Chlorine as a Leaving Group : The 6-chloro substituent on the pyrimidine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(PPh)/XPhos catalysts with arylboronic acids or amines .
- Methylthio Group : The SMe group can act as a directing group in C–H activation reactions. For example, Rh(III)-catalyzed functionalization at the pyrimidine C4 position is feasible .
- Methodological Validation : Monitor reaction progress via LC-MS and optimize ligand/catalyst ratios to suppress side reactions (e.g., SMe oxidation) .
Q. What computational approaches predict the compound’s binding affinity to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, Src). Focus on hydrogen bonding between the pyrimidine NH and kinase hinge regions .
- QSAR Modeling : Train models on kinase inhibition datasets to correlate substituent effects (Cl, SMe) with IC values. Validate with leave-one-out cross-validation (R > 0.7) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2.0 Å) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay Variability : Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays). Compare results across ≥3 independent labs .
- Metabolic Stability : Test hepatic microsomal stability (human/rat) to rule out rapid degradation as a confounding factor. Use LC-MS to quantify parent compound vs. metabolites .
- Off-Target Profiling : Screen against a panel of 50+ kinases/pharmacologically relevant targets to identify polypharmacology .
Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?
- Directed C–H Activation : Use the SMe group as a directing agent with Pd(OAc)/ligand systems. For example, achieve C4 arylation with >80% regioselectivity .
- Protection/Deprotection : Temporarily protect the pyrrolidine NH with Fmoc to prevent unwanted coordination during metal-catalyzed reactions .
- Kinetic vs. Thermodynamic Control : Vary temperature (0°C vs. reflux) to favor different products. Monitor via H NMR for intermediate trapping .
Q. Methodological Notes
- Safety : Always use fume hoods and PPE (gloves, goggles) due to potential toxicity (acute oral LD > 500 mg/kg in rodents) .
- Data Reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) and adhere to FAIR principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
